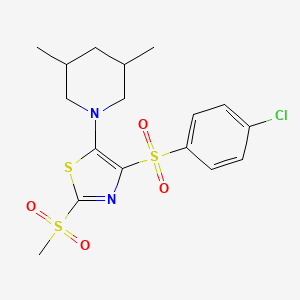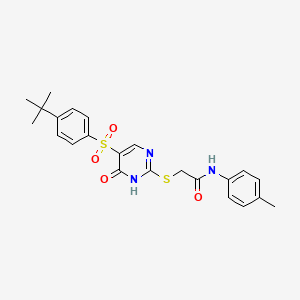
4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole is a complex organic compound characterized by its multiple functional groups, including sulfonyl, chloro, and piperidinyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole core. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfates.
Reduction: Formation of sulfides or thioethers.
Substitution: Introduction of various functional groups such as nitro, amino, or halogen atoms.
科学研究应用
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may make it a candidate for biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: It may find use in the production of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system under study.
相似化合物的比较
4-((4-Chlorophenyl)sulfonyl)-morpholine: Similar in structure but lacks the piperidinyl group.
5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole: Lacks the chlorophenylsulfonyl group.
4-Chlorophenylsulfonyl-2-(methylsulfonyl)thiazole: Similar core structure but different substituents.
Uniqueness: The presence of both the chlorophenylsulfonyl and piperidinyl groups in this compound makes it unique compared to its analogs
This comprehensive overview provides a detailed understanding of 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole, highlighting its synthesis, reactions, applications, and uniqueness
属性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-methylsulfonyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S3/c1-11-8-12(2)10-20(9-11)16-15(19-17(25-16)26(3,21)22)27(23,24)14-6-4-13(18)5-7-14/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNXDWKLDMLSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2900984.png)
![N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2900985.png)

![N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2900987.png)

![(1R, 2S)-N, N'-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide](/img/structure/B2900991.png)
![Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate](/img/structure/B2900992.png)
![ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2900994.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2900995.png)
![5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2900996.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900998.png)
![Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate](/img/structure/B2900999.png)


